N-Hydroxy-N-methylalaninamide
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Overview
Description
N-Hydroxy-N-methylalaninamide is a compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methylalaninamide typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness . The process involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance the efficiency of the synthesis process. Photocatalysis and nickel catalysis are commonly used to facilitate the multicomponent synthesis of N-alkyl anilines, which are structurally related to this compound .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methylalaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-hydroxysuccinimide esters, which are widely applied for chemical cross-linking of lysine residues in proteins . The reactions typically occur under physiological pH conditions (pH 7.0–7.5), with hydrolysis and amine reactivity increasing at higher pH levels .
Major Products Formed: The major products formed from the reactions of this compound include stable amide and imide bonds with primary or secondary amines . These products are valuable in various biochemical and industrial applications.
Scientific Research Applications
N-Hydroxy-N-methylalaninamide has a wide range of scientific research applications. It is used in the production of secondary metabolites, such as siderophores and antimicrobial agents . The compound’s ability to chelate metal ions makes it valuable in medicinal chemistry, particularly as a pharmacophoric group in metalloprotease inhibitors . Additionally, this compound is used in bioconjugation techniques, such as protein labeling and surface activation of chromatographic supports .
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methylalaninamide involves its interaction with molecular oxygen, which is activated by flavin, heme, or metal cofactor-containing enzymes . This activation leads to the formation of N-hydroxy compounds, which can be further functionalized. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in inhibiting metalloproteases .
Comparison with Similar Compounds
N-Hydroxy-N-methylalaninamide is similar to other hydroxamic acids, such as N-hydroxy-N-propargylamide . its unique structure and properties make it distinct. Unlike other hydroxamic acids, this compound has a specific substrate scope and can interact with a wide range of nitrogen-bearing secondary metabolites . This versatility makes it valuable in various scientific and industrial applications.
List of Similar Compounds:Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, ability to undergo various reactions, and interaction with molecular oxygen make it valuable in medicinal chemistry, bioconjugation techniques, and the production of secondary metabolites. The compound’s comparison with similar hydroxamic acids highlights its distinctiveness and wide range of applications.
Properties
CAS No. |
876955-13-4 |
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Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-amino-N-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(5)4(7)6(2)8/h3,8H,5H2,1-2H3 |
InChI Key |
VEGDCVNJCRACLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)O)N |
Origin of Product |
United States |
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